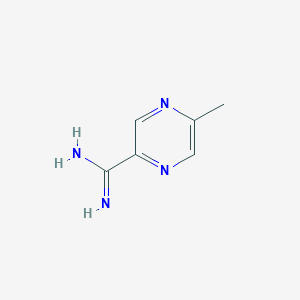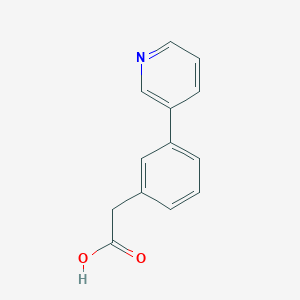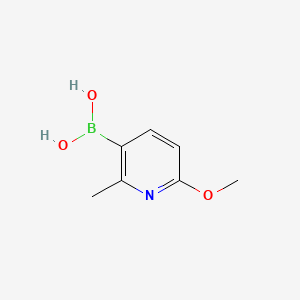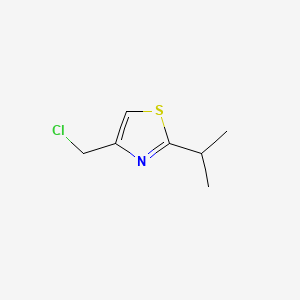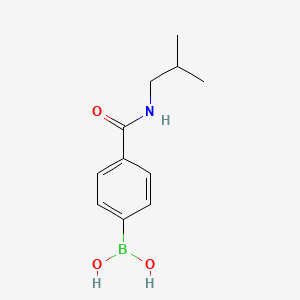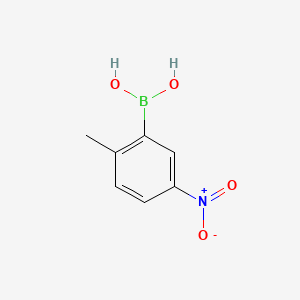
(R)-(+)-1,2-双(二苯基膦基)丙烷
描述
®-(+)-1,2-Bis(diphenylphosphino)propane is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. This compound, also known as ®-PROPHOS, has the molecular formula C27H26P2 and a molecular weight of 412.44 g/mol . It is characterized by its ability to form stable complexes with transition metals, making it a valuable tool in various chemical reactions.
科学研究应用
®-(+)-1,2-Bis(diphenylphosphino)propane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and materials.
作用机制
Target of Action
®-(+)-1,2-Bis(diphenylphosphino)propane, also known as R-(+)-1,2-Bis(diphenylphosphino)propane, is a chiral diphosphine ligand . It primarily targets various metal catalysts, such as palladium, rhodium, and nickel . These metal catalysts play a crucial role in a wide range of catalytic processes, including hydrogenation, hydroformylation, and C-C bond forming reactions .
Mode of Action
The interaction of ®-(+)-1,2-Bis(diphenylphosphino)propane with its targets involves the formation of stable metal complexes . This compound exhibits high stereoselectivity due to its chirality, making it particularly effective in promoting asymmetric transformations . As a result, it enables the formation of enantiomerically pure products .
Biochemical Pathways
®-(+)-1,2-Bis(diphenylphosphino)propane affects various biochemical pathways through its action on metal catalysts. For instance, it has been used for asymmetric hydrogenation and hydroformylation of olefins . It also plays a role in asymmetric Heck reactions and asymmetric isomerizations of allyls .
Pharmacokinetics
As a ligand, it is expected to form stable complexes with metal catalysts, which can influence its bioavailability .
Result of Action
The molecular and cellular effects of ®-(+)-1,2-Bis(diphenylphosphino)propane’s action are primarily seen in its ability to promote highly enantioselective reactions . For example, it is crucial in promoting highly enantioselective carbonitration reactions in the presence of palladium catalysts, resulting in the production of alkyl nitrates with high enantiomeric excess .
Action Environment
生化分析
Biochemical Properties
®-(+)-1,2-Bis(diphenylphosphino)propane plays a crucial role in biochemical reactions, particularly in the formation of stable metal complexes. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it forms complexes with palladium, rhodium, and nickel, which are essential for hydrogenation, hydroformylation, and C-C bond-forming reactions . These interactions are characterized by high stereoselectivity and reactivity, making ®-(+)-1,2-Bis(diphenylphosphino)propane indispensable in organic synthesis.
Cellular Effects
The effects of ®-(+)-1,2-Bis(diphenylphosphino)propane on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal catalysts can lead to changes in cellular redox states, impacting metabolic pathways and gene expression
Molecular Mechanism
At the molecular level, ®-(+)-1,2-Bis(diphenylphosphino)propane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form stable complexes with metal catalysts is central to its mechanism of action. These complexes facilitate various catalytic processes, including hydrogenation and hydroformylation, by providing a chiral environment that enhances reaction selectivity and efficiency . Additionally, the compound’s interactions with enzymes can lead to inhibition or activation, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(+)-1,2-Bis(diphenylphosphino)propane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ®-(+)-1,2-Bis(diphenylphosphino)propane remains stable under various conditions, maintaining its catalytic activity over extended periods . Degradation products may form under certain conditions, potentially affecting cellular processes and biochemical reactions.
Dosage Effects in Animal Models
The effects of ®-(+)-1,2-Bis(diphenylphosphino)propane vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on metabolic pathways and enzyme activity. At high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and gene expression . Understanding these dosage effects is essential for optimizing the compound’s use in research and potential therapeutic applications.
Metabolic Pathways
®-(+)-1,2-Bis(diphenylphosphino)propane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways is primarily related to its ability to form stable complexes with metal catalysts, which facilitate key biochemical reactions . These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes.
Transport and Distribution
The transport and distribution of ®-(+)-1,2-Bis(diphenylphosphino)propane within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are essential for its catalytic activity and biochemical effects . Understanding these transport mechanisms is vital for optimizing the compound’s use in research and potential therapeutic applications.
Subcellular Localization
The subcellular localization of ®-(+)-1,2-Bis(diphenylphosphino)propane is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its catalytic effects . These localization patterns are essential for understanding the compound’s role in cellular processes and optimizing its use in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1,2-Bis(diphenylphosphino)propane typically involves the reaction of diphenylphosphine with a chiral propylene oxide derivative. The process is carried out under inert conditions to prevent oxidation of the phosphine groups. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of ®-(+)-1,2-Bis(diphenylphosphino)propane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
®-(+)-1,2-Bis(diphenylphosphino)propane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions where the phosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving ®-(+)-1,2-Bis(diphenylphosphino)propane include transition metal salts (e.g., palladium, platinum, rhodium), oxidizing agents (e.g., hydrogen peroxide), and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving ®-(+)-1,2-Bis(diphenylphosphino)propane are typically metal complexes, phosphine oxides, and substituted phosphine derivatives .
相似化合物的比较
Similar Compounds
(S)-(-)-1,2-Bis(diphenylphosphino)propane: The enantiomer of ®-(+)-1,2-Bis(diphenylphosphino)propane.
1,2-Bis(diphenylphosphino)ethane: A similar diphosphine ligand with a different backbone.
1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with a different carbon chain length.
Uniqueness
®-(+)-1,2-Bis(diphenylphosphino)propane is unique due to its chiral nature, which allows it to be used in asymmetric synthesis. Its ability to form stable complexes with a wide range of transition metals also sets it apart from other similar compounds .
属性
IUPAC Name |
[(2R)-1-diphenylphosphanylpropan-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOBPPNNYVSJTE-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369154 | |
| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67884-32-6 | |
| Record name | 1,1′-[(1R)-1-Methyl-1,2-ethanediyl]bis[diphenylphosphine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-1,2-Bis(diphenylphosphino)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1,2-Propanediylbis(diphenylphosphine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)
